molecular formula C28H36Cl2O7 B602089 6alpha-Chloro-beclomethasone dipropionate CAS No. 887130-68-9

6alpha-Chloro-beclomethasone dipropionate

Número de catálogo: B602089
Número CAS: 887130-68-9
Peso molecular: 555.50
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Classification

6alpha-Chloro-beclomethasone dipropionate (CAS: 887130-68-9) is a synthetic glucocorticoid derivative with the molecular formula C₂₈H₃₆Cl₂O₇ and a molecular weight of 555.5 g/mol . Its IUPAC name is [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-(propionyloxy)acetyl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl] propionate. Structurally, it features:

  • A 6α-chlorine substitution enhancing receptor binding.
  • Dipropionate ester groups at positions 17 and 21, critical for prodrug activation.

Classified as a corticosteroid , it belongs to the subclass of halogenated glucocorticoids due to its chlorine substituents. Regulatory bodies recognize it as Beclomethasone Dipropionate EP Impurity E , underscoring its role in pharmaceutical quality control.

Discovery and Historical Development

The compound originated from mid-20th-century efforts to optimize glucocorticoid efficacy. Key milestones include:

  • 1964 : Glaxo Group (now GSK) filed a Belgian patent for anti-inflammatory steroid esters, laying the groundwork for halogenated derivatives.
  • 1976 : FDA approval of beclomethasone dipropionate for asthma, spurring interest in analogs like the 6α-chloro variant.
  • 2010s : Advances in stereoselective synthesis addressed challenges in introducing the 6α-chloro group, as seen in patents using epoxide intermediates and aluminum trichloride catalysts.

Modern synthetic routes, such as the DMAP-catalyzed acylation method (CN111944002A), achieve yields >95% with reduced byproducts, reflecting industrial optimization.

Position in Steroid Chemistry

This compound occupies a unique niche due to:

  • Structural Modifications :
    • The 6α-chloro group stabilizes the A-ring conformation, enhancing glucocorticoid receptor affinity.
    • Dipropionate esters prolong local activity by delaying systemic absorption.
  • Reactivity :

    • Chlorination at C6 increases electrophilicity, facilitating nucleophilic reactions in synthetic pathways.
    • Epoxide intermediates (e.g., 9β,11β-epoxides) enable regioselective functionalization.
  • Comparative Analysis :

    Feature 6α-Chloro-Beclomethasone Dipropionate Beclomethasone Dipropionate
    C6 Substitution Chlorine Hydrogen
    Receptor Binding 13× dexamethasone affinity 5× dexamethasone affinity
    Stability Enhanced metabolic resistance Rapid hydrolysis

Significance as an Analytical Reference Standard

As a pharmaceutical reference material , this compound is vital for:

  • Impurity Profiling : Identified as EP Impurity E in beclomethasone dipropionate batches, with allowable limits ≤0.15%.
  • Synthetic Monitoring : Used in HPLC and LC-MS to track intermediates in multi-step syntheses.
  • Regulatory Compliance : Certified standards (e.g., TRC-B131030) ensure adherence to USP/EP monographs.

Key Purity Criteria :

Parameter Specification
HPLC Purity ≥95%
Single Impurity ≤0.3%
Residual Solvents <50 ppm

Propiedades

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-dichloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36Cl2O7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNPVUBGWZQULU-DXABFYDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)Cl)Cl)O)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887130-68-9
Record name 6alpha-Chloro-beclomethasone dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887130689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 887130-68-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6.ALPHA.-CHLORO-BECLOMETHASONE DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1G6UC5L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6alpha-Chloro-beclomethasone dipropionate involves multiple steps, starting from the basic steroid structure. The chlorination at the 6alpha position is a critical step, followed by esterification to form the dipropionate ester. The reaction conditions typically involve the use of chlorinating agents and esterifying reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and advanced purification techniques is essential to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

6alpha-Chloro-beclomethasone dipropionate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

    Reduction: Reduction reactions can affect the carbonyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Respiratory Conditions

Asthma Management
6alpha-Chloro-beclomethasone dipropionate is primarily indicated for the maintenance treatment of asthma. Clinical studies have shown that it effectively improves lung function and reduces the frequency of asthma exacerbations. For instance, a randomized controlled trial demonstrated that patients receiving beclomethasone dipropionate exhibited statistically significant improvements in Forced Expiratory Volume (FEV1) compared to those on alternative treatments .

Table 1: Efficacy of 6alpha-Chloro-beclomethasone in Asthma Treatment

Study TypeSample SizeTreatment DurationKey Findings
Randomized Trial32856 daysSignificant improvement in FEV1 and symptom scores
Meta-AnalysisVariousVariesSuperior efficacy over placebo in asthma control

Dermatological Disorders

Topical Use for Skin Conditions
The compound is also effective in treating various skin conditions such as eczema, psoriasis, and dermatitis. Its topical formulations provide localized treatment with minimal systemic absorption, thus reducing potential side effects associated with oral corticosteroids. Clinical evidence suggests that it is approximately 5000 times more potent than hydrocortisone in terms of topical activity .

Case Study: Psoriasis Treatment
In a clinical setting, patients treated with topical beclomethasone dipropionate for psoriasis showed significant reduction in Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment, indicating its effectiveness in managing chronic skin conditions.

Gastrointestinal Diseases

Ulcerative Colitis
Recent studies have explored the use of this compound in the management of ulcerative colitis (UC). A systematic review highlighted its efficacy compared to traditional therapies like 5-ASA compounds, showing superior clinical improvement and remission rates .

Table 2: Effectiveness in Ulcerative Colitis Treatment

Study TypeSample SizeTreatment DurationKey Findings
Systematic ReviewVariousVariesHigher remission rates compared to 5-ASA
Randomized Trial1774 weeksSignificant reduction in Disease Activity Index (DAI) scores

Mecanismo De Acción

The mechanism of action of 6alpha-Chloro-beclomethasone dipropionate involves its binding to the glucocorticoid receptor. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound exerts its effects by reducing the production of inflammatory mediators such as cytokines and prostaglandins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The pharmacological and clinical profiles of 6α-chloro-beclomethasone dipropionate are best understood in comparison to related corticosteroids, including halogenated derivatives and structural analogs. Below is a detailed analysis:

Structural and Pharmacokinetic Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Halogen Substituent Key Structural Differences
6α-Chloro-beclomethasone dipropionate C₂₈H₃₇ClO₇ ~521.05 6α-Chloro Chlorine at 6α position enhances receptor affinity
Beclomethasone dipropionate (non-halogenated) C₂₈H₃₇ClO₇ ~521.05 None Lacks halogen at 6α; lower glucocorticoid potency
6α-Bromo-betamethasone dipropionate C₂₈H₃₆BrFO₇ 583.48 6α-Bromo Bromine substituent increases molecular weight and lipophilicity
Alclometasone dipropionate C₂₈H₃₇ClO₇ ~521.05 None Structural isomerism affects metabolic stability
Fluticasone propionate C₂₅H₃₁F₃O₅S 500.57 Fluorine at 9α Thioester group enhances topical potency

Key Findings :

  • Halogen Impact: The 6α-chloro group in 6α-chloro-beclomethasone dipropionate confers higher glucocorticoid receptor binding affinity compared to non-halogenated beclomethasone, translating to enhanced anti-inflammatory activity at lower doses .
  • Fluorinated Derivatives : Fluticasone propionate’s 9α-fluorine and thioester group contribute to superior topical potency but shorter plasma half-life compared to chloro/bromo analogs .

Key Findings :

  • Formulation Impact : Hydrofluoroalkane (HFA) formulations of 6α-chloro-beclomethasone achieve 90% lung deposition vs. 50–60% for older chlorofluorocarbon (CFC) formulations, enabling dose reduction without compromising efficacy .
  • Cross-Compound Efficacy : Fluticasone propionate demonstrates 2x greater potency than beclomethasone dipropionate in asthma management but carries higher risks of adrenal suppression at equivalent doses .

Actividad Biológica

6alpha-Chloro-beclomethasone dipropionate (6α-CBDP) is a synthetic corticosteroid derivative of beclomethasone dipropionate (BDP), primarily recognized for its potent anti-inflammatory properties. It is utilized in various clinical settings, particularly in the management of allergic and inflammatory conditions. This article delves into the biological activity of 6α-CBDP, focusing on its pharmacodynamics, mechanisms of action, clinical implications, and relevant research findings.

Pharmacodynamics

Mechanism of Action

6α-CBDP exerts its biological effects through several mechanisms:

  • Glucocorticoid Receptor Agonism : It binds to glucocorticoid receptors (GRs), leading to the modulation of gene expression involved in inflammation and immune responses. This interaction inhibits the transcription of pro-inflammatory cytokines and chemokines, effectively reducing inflammation.
  • Inhibition of Eicosanoid Synthesis : The compound decreases the production of eicosanoids, which are mediators of inflammation, by inhibiting phospholipase A2 activity.
  • Vasoconstrictive Effects : Similar to other corticosteroids, 6α-CBDP promotes vasoconstriction, which helps reduce edema and redness associated with inflammatory responses.

Pharmacokinetics

Absorption and Metabolism

Upon administration, 6α-CBDP undergoes rapid hydrolysis to its active metabolite, beclomethasone-17-monopropionate (17-BMP), which is responsible for most of its pharmacological activity. Key pharmacokinetic parameters include:

  • Bioavailability : The systemic bioavailability of 6α-CBDP is low due to extensive first-pass metabolism; approximately 95% is converted to 17-BMP in the lungs upon inhalation.
  • Plasma Protein Binding : The compound exhibits high plasma protein binding (87%-96%), which influences its distribution and elimination half-life.
  • Elimination Half-Life : The elimination half-lives for 6α-CBDP and its active metabolite are approximately 0.5 hours and 2.7 hours, respectively .

Clinical Studies

Efficacy in Allergic Rhinitis

A pivotal study examined the efficacy of intranasal 6α-CBDP in children with allergic rhinitis. In this double-blind trial involving 100 participants aged 6 to 9 years, those treated with a daily dose of 168 mcg showed significant improvement in nasal symptoms compared to placebo. Notably:

  • Growth Velocity Impact : The treatment group exhibited a reduced growth velocity (4.75 cm/year) compared to the placebo group (6.20 cm/year), indicating potential systemic effects even at recommended doses .

Safety Profile

The safety profile of 6α-CBDP reflects typical corticosteroid-related concerns:

  • Adrenal Suppression : Long-term use has been associated with suppression of the hypothalamic-pituitary-adrenal (HPA) axis, particularly at higher doses. In one study, patients receiving high doses for one month exhibited reduced morning plasma cortisol levels .
  • Infection Risk : There is an increased risk for opportunistic infections, such as oral candidiasis, particularly with inhaled formulations .

Comparative Analysis

The following table summarizes key differences between beclomethasone dipropionate and its chlorinated derivative:

FeatureBeclomethasone DipropionateThis compound
Active Metabolite Beclomethasone-17-monopropionateBeclomethasone-17-monopropionate
Bioavailability LowVery low due to rapid metabolism
Plasma Protein Binding 87%-96%Similar
Elimination Half-Life ~2.7 hoursComparable
Clinical Use Allergic rhinitis, asthmaAllergic rhinitis, asthma
Side Effects HPA axis suppressionSimilar side effects

Q & A

Q. What in silico models predict the environmental persistence and toxicity of 6α-Cl-BDP metabolites?

  • Modeling : Use EPI Suite to estimate biodegradation half-life (>60 days) and ECOSAR for aquatic toxicity (LC50 <1 mg/L for fish). Validate with experimental data from wastewater sludge studies showing partial degradation to 17-monopropionate .

Tables for Key Data

Q. Table 1. Pharmacopeial Specifications for 6α-Cl-BDP

ParameterUSP/EP RequirementMethod Reference
Assay (HPLC)97.0–102.0%
Heavy Metals≤30 ppm
Specific Rotation+88° to +94° (c=1, CHCl3)

Q. Table 2. Nanoparticle Optimization Parameters

ParameterOptimal RangeImpact on Particle Size
Antisolvent ratio1:10 (methanol:water)↓ Size by 70%
Co-solvent fraction5% ethanol↑ Size by 15%
Extraction pressure200–250 bar (RESS-SC)↓ Size by 40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6alpha-Chloro-beclomethasone dipropionate
Reactant of Route 2
Reactant of Route 2
6alpha-Chloro-beclomethasone dipropionate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.